phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride
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Overview
Description
Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a benzodiazole ring, which is further connected to a phenyl group via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the phenyl group via a methanamine linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride can be compared with other compounds containing the trifluoromethyl group or benzodiazole ring:
Trifluoromethylbenzene: Similar in structure but lacks the benzodiazole ring, resulting in different chemical properties.
Benzodiazole derivatives: These compounds share the benzodiazole ring but may have different substituents, affecting their reactivity and applications.
Fluorinated amines: Compounds with similar amine linkages but different fluorinated groups, leading to variations in biological activity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and benzodiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3.ClH/c16-15(17,18)14-20-11-7-6-10(8-12(11)21-14)13(19)9-4-2-1-3-5-9;/h1-8,13H,19H2,(H,20,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRPDBLOUDOUCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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